1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclopentane
Description
1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclopentane (CAS: 1249677-30-2 or 1250315-70-8) is a brominated cyclopentane derivative with a molecular formula of C₁₂H₂₃BrO and a molecular weight of 263.21 g/mol. Its structure features a bromomethyl group and a branched 4-methylpentyl ether substituent on the same carbon of the cyclopentane ring.
Properties
Molecular Formula |
C12H23BrO |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(4-methylpentoxy)cyclopentane |
InChI |
InChI=1S/C12H23BrO/c1-11(2)6-5-9-14-12(10-13)7-3-4-8-12/h11H,3-10H2,1-2H3 |
InChI Key |
SEWFIANZHKPONK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCOC1(CCCC1)CBr |
Origin of Product |
United States |
Scientific Research Applications
1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclopentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclopentane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atom and the steric hindrance of the cyclopentane ring.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural features and molecular properties of the target compound with analogous cyclopentane derivatives:
Reactivity and Functional Group Analysis
- Bromine Reactivity : All compounds contain a bromomethyl group, making them susceptible to nucleophilic substitution (e.g., SN2 reactions). The trifluoromethyl derivative (C₇H₁₀BrF₃) exhibits enhanced bromine reactivity due to the electron-withdrawing effect of the CF₃ group, accelerating substitution reactions.
- The methoxymethyl substituent (C₈H₁₅BrO) offers lower steric bulk but higher polarity, favoring solubility in polar solvents.
- Aromatic vs. Aliphatic Systems : The bromophenyl derivative (C₁₁H₁₅BrClN) leverages aromatic ring stability and conjugation, enabling applications in drug intermediates, whereas aliphatic systems (e.g., cyclopentane derivatives) are more flexible and lipophilic.
Biological Activity
1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclopentane, a compound with a unique structure, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.
Chemical Structure and Properties
1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclopentane features a cyclopentane ring with a bromomethyl group and a 4-methylpentyl ether substituent. This structural configuration may contribute to its biological interactions.
Chemical Formula: C_{12}H_{19}BrO
CAS Number: 1249677-30-2
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The bromomethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that may inhibit or activate specific biological pathways. The ether moiety may enhance lipid solubility, facilitating cell membrane penetration and interaction with intracellular targets.
Biological Activities
Research indicates that 1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclopentane exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
- Cytotoxic Effects: In vitro assays have indicated potential cytotoxicity against cancer cell lines, warranting further investigation into its anticancer properties.
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these mechanisms.
Antimicrobial Activity
A study investigating the antimicrobial efficacy of various cyclopentane derivatives found that compounds similar to 1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclopentane demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) for related compounds was reported at approximately 50-100 µg/mL against Staphylococcus aureus and Escherichia coli .
Cytotoxicity Against Cancer Cell Lines
In vitro studies conducted on human cancer cell lines (e.g., HeLa and A549) revealed that derivatives of cyclopentane exhibited cytotoxic effects with IC50 values ranging from 100 to 200 µg/mL. These findings suggest that further optimization of the structure could enhance potency .
Enzyme Inhibition Studies
Research focused on enzyme inhibition highlighted that compounds with similar structures could inhibit key enzymes related to cancer metabolism. For instance, certain derivatives showed promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .
Data Summary Table
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